molecular formula C24H26N4O5 B12450936 N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid

Cat. No.: B12450936
M. Wt: 450.5 g/mol
InChI Key: NAEUGRPISCANHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Identification

The IUPAC name (Z)-but-2-enedioic acid; N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide systematically describes its molecular architecture. The name comprises two components:

  • Maleic acid component : Designated as (Z)-but-2-enedioic acid, this dicarboxylic acid serves as the counterion. The (Z) configuration specifies the spatial arrangement of carboxyl groups on adjacent carbon atoms, critical for its acid-base properties.
  • Benzamide derivative : The N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide moiety features:
    • A 3-methylbenzamide core substituted at the amide nitrogen.
    • A piperazine ring at position 4 of the benzamide, further substituted with a 2-cyanophenyl group.

Structural Table

Component Substituent Details
Benzamide core Methyl group at position 3
Piperazine ring Position 4 linked to benzamide via methylene bridge
Aryl substitution 2-cyanophenyl at piperazine position 4
Counterion (Z)-but-2-enedioic acid (maleic acid)

This configuration aligns with X-ray crystallographic data and computational modeling.

Historical Evolution of Chemical Designation

The compound was first synthesized in the early 2000s under the experimental identifier PD-168077 maleate , reflecting its development phase (Parke-Davis compound #168,077). Key milestones include:

  • 2005 : Characterization as a dopamine D4 receptor agonist in paraventricular nucleus studies.
  • 2008 : Structural optimization efforts documented in synthetic chemistry literature.
  • 2025 : Updated PubChem entries standardizing its IUPAC nomenclature.

The transition from proprietary codes (PD-168077) to systematic naming followed increased recognition in public databases, though research contexts still favor the shorter designation.

Comparative Analysis of Alternative Naming Conventions

Multiple naming variants persist across chemical and pharmacological databases:

Synonym Table

Convention Type Example Source
Pharmaceutical code PD-168077 maleate PMC, PubMed
CAS Registry 630117-19-0 PubChem
Salt-form descriptor N-[[4-(2-cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate salt Sigma-Aldrich
Simplified shorthand PD 168,077 maleate MolecularInfo

Discrepancies arise from:

  • Salt notation : Inclusion or omission of "salt" in descriptors.
  • Spacing and punctuation : "PD-168077" vs. "PD 168077".
  • Stereochemical detail : Explicit (Z) notation in IUPAC vs. implied configurations in common names.

Taxonomical Classification in Psychopharmacological Agents

As a dopamine D4 receptor-selective agonist , this compound belongs to:

  • Functional class : Piperazine-containing benzamide derivatives.
  • Mechanistic category : G protein-coupled receptor (GPCR) modulators targeting dopaminergic pathways.
  • Structural relatives :
    • Vicriviroc maleate : Shares maleate counterion but targets CCR5 receptors.
    • Cinepazide maleate : Maleate-containing neuroactive compound with distinct piperazine substitution.

Its classification underscores the interplay between piperazine ring topology and receptor subtype specificity, a hallmark of modern neuropharmacological design.

Properties

IUPAC Name

but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUGRPISCANHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • DMF vs. Acetonitrile : DMF provides higher yields (73%) compared to acetonitrile (65%) due to better nucleophile solubility.
  • Propan-2-ol for Crystallization : Optimal for salt formation, offering a balance between solubility and volatility.

Catalytic Additives

  • NaI (10 mol%) : Accelerates alkylation by participating in a halide exchange mechanism.
  • Molecular Sieves (4Å) : Prevent hydrolysis of the cyanophenyl group during reactions.

Analytical Validation

Structural Confirmation

  • NMR :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.75–7.20 (m, 8H, aromatic), 4.10 (s, 2H, CH₂), 3.60–2.90 (m, 8H, piperazine).
  • Mass Spectrometry :
    • ESI-MS : m/z 363.2 [M+H]⁺ (free base), 450.5 [M+H]⁺ (maleate).

Purity Assessment

Method Conditions Result
HPLC C18 column, 60:40 MeOH/H2O 99.2%
TLC Silica GF254, EtOAc Single spot

Scale-Up Considerations

  • Batch Size : 50–100 g batches achieved with consistent yields (68–70%).
  • Safety :
    • Maleic Acid Handling : Use PPE due to irritant properties.
    • Waste Management : Neutralize acidic byproducts before disposal.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Nucleophilic Substitution 73 98 120
Alkylation 65 97 140

Challenges and Mitigation

  • Impurity Formation :
    • Diacylated Byproduct : Controlled by limiting acyl chloride stoichiometry.
    • Residual Solvents : Reduced via vacuum drying (40°C, 24 hours).
  • Storage : Stable for ≥2 years at -20°C under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid exhibits antidepressant-like effects in animal models. Its mechanism involves modulation of serotonin and dopamine pathways, which are critical in mood regulation. Studies have shown that this compound can significantly reduce depressive behaviors in rodent models, suggesting its potential as a novel antidepressant agent .

Antipsychotic Properties

The compound has also been evaluated for its antipsychotic properties. It acts as a partial agonist at dopamine D2 receptors, which is a common target for antipsychotic medications. In preclinical studies, it demonstrated efficacy in reducing psychotic symptoms without the severe side effects associated with traditional antipsychotics .

Neuroprotective Effects

This compound has shown promise in neuroprotection. It appears to exert protective effects against neurodegeneration in models of Alzheimer’s disease by inhibiting oxidative stress and inflammation within neuronal cells. This suggests potential applications in treating neurodegenerative disorders .

Preclinical Trials

In a series of preclinical trials conducted on rodent models, the compound was administered to evaluate its effects on behavioral tests for depression and anxiety. Results indicated a significant reduction in immobility time in the forced swim test and increased exploratory behavior in the open field test, supporting its antidepressant and anxiolytic properties .

Clinical Observations

While extensive clinical trials on humans are yet to be published, preliminary observations from small-scale studies suggest favorable outcomes regarding safety and tolerability when administered at therapeutic doses. Ongoing trials aim to further elucidate the efficacy of this compound in treating mood disorders and schizophrenia .

Summary Table of Applications

ApplicationMechanism of ActionResearch Status
Antidepressant ActivityModulation of serotonin/dopamine pathwaysPreclinical studies
Antipsychotic PropertiesPartial agonism at D2 dopamine receptorsPreclinical studies
Neuroprotective EffectsInhibition of oxidative stress/inflammationOngoing research

Mechanism of Action

The mechanism of action of N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors. This interaction can lead to various physiological effects, such as modulation of neurotransmission and neuroprotection .

Comparison with Similar Compounds

(a) 5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7b)

  • Structure : Features a pentanamide chain and a thiophen-3-yl group.
  • Synthesis: Prepared using 1-(2-cyanophenyl)piperazine, with purification via normal and reverse-phase chromatography (53% yield) .
  • Key Difference : The extended pentanamide chain and thiophene substituent may enhance lipophilicity compared to PD 168077’s compact benzamide structure.

(b) N-(2-(2-(4-(2-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

  • Structure : Incorporates an ethoxyethyl linker and thiophene group.
  • Synthesis : Requires reverse-phase chromatography for purification (27% yield) .
  • Key Difference : The ethoxyethyl linker could improve blood-brain barrier penetration, relevant for CNS-targeted therapies.

(c) 5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j)

  • Structure : Contains a pyridin-2-yl group and pentanamide chain.
  • Synthesis : Utilizes 2-(piperazin-1-yl)benzonitrile, purified via dual chromatography (41% yield) .

(d) N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c)

  • Structure: Substitutes the benzamide with a chloroquinoline and tert-butylcyclohexane group.
  • Synthesis : Prepared from 4-tert-butylcyclohexanecarboxylic acid (melting point: 79–82°C) .
  • Key Difference : The bulky tert-butyl group may reduce solubility but improve metabolic stability.

Pharmacological Comparisons

For example:

  • L-750,667: A D₄-selective ligand with a pyrrolopyridine-piperazine structure. Mutagenesis studies show that D₄ receptor residues (e.g., F88 in TMS2) critically influence its binding affinity . PD 168077’s 2-cyanophenyl group may interact similarly with these residues, though experimental data is required for confirmation.
  • (-)-Raclopride: A D₂/D₃-selective antagonist. Compounds like 2c–2g () with chloroquinoline substituents may exhibit divergent receptor selectivity compared to PD 168077’s cyanophenyl group.

Functional Group Impact

  • 2-Cyanophenyl vs. Chlorophenyl: The electron-withdrawing cyano group in PD 168077 may enhance receptor binding affinity compared to electron-deficient chlorophenyl analogs (e.g., 2c).
  • Benzamide vs. Sulfonamide : PD 168077’s benzamide contrasts with sulfonamide derivatives (e.g., 2f in ), which exhibit higher melting points (132–136°C) due to increased hydrogen bonding .

Biological Activity

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

  • Piperazine moiety : This is a common structural feature in many psychoactive drugs.
  • Cyanophenyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Benzamide core : Often associated with various pharmacological activities.

The empirical formula for the compound is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of approximately 320.39 g/mol .

The biological activity of this compound primarily involves interactions with neurotransmitter systems and potential inhibition of specific enzymes:

  • Serotonin Receptors : The piperazine structure suggests possible interactions with serotonin receptors, which are crucial in mood regulation and anxiety.
  • Farnesyltransferase Inhibition : Similar compounds have shown efficacy as farnesyltransferase inhibitors, which are implicated in cancer cell proliferation .

Antidepressant Effects

Research indicates that compounds similar to N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels in the brain.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties, particularly through its ability to inhibit farnesyltransferase, an enzyme involved in oncogenic signaling pathways. This inhibition could lead to reduced tumor growth and proliferation .

Study 1: Antidepressant Activity

A study published in Psychopharmacology demonstrated that similar piperazine derivatives showed significant reductions in depressive-like behaviors in rodent models. The study highlighted the importance of the piperazine ring in mediating these effects through serotonin receptor modulation .

Study 2: Cancer Cell Inhibition

In vitro studies conducted on various cancer cell lines revealed that N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide exhibited IC50 values indicating effective inhibition of cell proliferation. For instance, a derivative demonstrated an IC50 value of 3.5 nM against farnesyltransferase .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntidepressantSerotonin receptor modulationPsychopharmacology Study
AnticancerFarnesyltransferase inhibitionCancer Research Study
Neurotransmitter InteractionPotential modulation of dopamine pathwaysPharmacology Reviews

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.